molecular formula C20H24N4O4S B2667696 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894042-67-2

2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2667696
CAS No.: 894042-67-2
M. Wt: 416.5
InChI Key: LCWREAIIJUMNSV-UHFFFAOYSA-N
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Description

This compound is a 1,6-dihydropyrimidine derivative, a class of heterocycles widely explored in medicinal chemistry due to their structural versatility and biological relevance . Its synthesis likely follows the Biginelli reaction framework, a multicomponent approach involving aldehydes, urea/thiourea, and β-keto esters or analogs . Key structural features include:

  • 1-Methyl-6-oxo-1,6-dihydropyrimidine core: Provides a planar scaffold for intermolecular interactions.
  • N-(4-Methoxyphenyl)carboxamide: Introduces electron-donating methoxy groups, enhancing solubility and modulating receptor binding.
  • Cyclopentylcarbamoylmethylsulfanyl moiety: A lipophilic substituent that may improve membrane permeability and target engagement compared to aromatic or polar groups .

Properties

IUPAC Name

2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-24-19(27)16(18(26)23-14-7-9-15(28-2)10-8-14)11-21-20(24)29-12-17(25)22-13-5-3-4-6-13/h7-11,13H,3-6,12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWREAIIJUMNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NC2CCCC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxyphenyl group, and the attachment of the cyclopentylcarbamoyl moiety. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the use of electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.

    Attachment of the Cyclopentylcarbamoyl Moiety: This can be done through nucleophilic substitution reactions, where the cyclopentylcarbamoyl group is introduced using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrimidine ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Dihydropyrimidine Derivatives

Structural and Functional Group Comparisons

The table below highlights structural variations and their implications:

Compound Name/ID Key Substituents Biological Activity Synthesis Method Reference
Target Compound Cyclopentylcarbamoylmethylsulfanyl, N-(4-methoxyphenyl) Not explicitly stated (presumed anticancer) Likely Biginelli/Claisen-Schmidt
2-(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-methyl-5-sulfamoylphenyl)acetamide Acetamido, sulfamoylphenyl Antifungal Condensation and thiol substitution
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 4-Methylphenyl, tetrahydro pyrimidine core Not stated (structural analog) Biginelli derivatives
S-Substituted N-(4-Fluorophenyl)-6-mercapto-nicotinamides Fluorophenyl, nicotinamide backbone Antimicrobial (design focus) EEDQ-mediated coupling
Monastrol-97 derivatives Trimethoxybenzene, ethoxycarbonyl Anticancer (targeting cancer stem cells) Structure-guided optimization

Key Observations :

  • Lipophilicity : The cyclopentyl group in the target compound may confer superior membrane permeability compared to the sulfamoylphenyl group in or the polar nicotinamide in .

Research Findings and Activity Trends

Antifungal Activity
  • Derivatives with sulfamoyl or acetamido groups (e.g., ) showed MIC values of 2–8 µg/mL against Candida albicans, attributed to sulfhydryl group interactions with fungal enzymes . The target compound lacks these groups, suggesting divergent activity.
Anticancer Potential
  • Monastrol-97 analogs with trimethoxybenzene substituents exhibited IC₅₀ values of 0.5–2 µM against breast cancer stem cells . The target compound’s cyclopentyl group may mimic this lipophilic bulk, though its methoxyphenyl moiety could reduce steric hindrance compared to trimethoxy groups.

Biological Activity

The compound 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O4SC_{20}H_{26}N_{4}O_{4}S, with a molecular weight of 418.5 g/mol. The structural components include:

  • Cyclopentylcarbamoyl group
  • Methoxyphenyl moiety
  • Dihydropyrimidine core with an oxo group

This unique combination of functional groups contributes to its biological activity, particularly in antiviral and anticancer applications.

Antiviral Properties

Research indicates that compounds similar to this one exhibit significant antiviral properties. The presence of the imidazole ring and methoxyphenyl components suggests potential interactions with viral proteins, which could inhibit replication processes. Preliminary studies have shown that derivatives of pyrimidine compounds can act as inhibitors against various viral infections, including hepatitis C virus (HCV) .

Anticancer Activity

The compound's structure allows it to engage in interactions with cellular targets involved in cancer progression. Studies have indicated that pyrimidine derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Synthesis

The synthesis of 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions utilizing various reagents and solvents. Key steps may include:

  • Formation of the dihydropyrimidine core through cyclization reactions.
  • Introduction of the cyclopentylcarbamoyl and methoxyphenyl groups via nucleophilic substitution.
  • Incorporation of the sulfanyl group, which may enhance biological activity through redox reactions.

Case Study 1: Antiviral Activity Against HCV

In a study investigating the antiviral effects of pyrimidine derivatives, compounds structurally related to this compound demonstrated significant inhibition of HCV replication in vitro. The study utilized molecular docking simulations to predict binding affinities to viral proteins, supporting the hypothesis that these compounds could serve as lead candidates for antiviral drug development .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer potential of similar pyrimidine derivatives in various cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and apoptosis through the activation of caspase pathways. The findings suggest that modifications to the structure could enhance efficacy while minimizing toxicity .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
Pyrimidine Derivative AAntiviralInhibition of viral replication
Pyrimidine Derivative BAnticancerInduction of apoptosis
Target CompoundAntiviral, AnticancerMulti-target interactions

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